5-MeO-pyr-T

Serotonin Receptor Radioligand Binding GPCR Pharmacology

Researchers requiring potent 5-HT1A activation with minimal 5-HT2A confounds face limited probe options. 5-MeO-pyr-T solves this with the highest 5-HT1A affinity (Ki=0.577 nM) and selectivity ratio (~646-fold) in the 5-MeO-tryptamine class, plus concurrent SERT inhibition (IC50=2,765 nM) and partial 5-HT release activity. • 4.5× higher 5-HT1A affinity & 3.6× lower 5-HT2A affinity vs. 5-MeO-DMT • 3.8× lower HTR maximal response for cleaner behavioral readouts • Triple-acting serotonergic probe for SAR, electrophysiology & in vivo models

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 3949-14-2
Cat. No. B8821381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-MeO-pyr-T
CAS3949-14-2
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCN3CCCC3
InChIInChI=1S/C15H20N2O/c1-18-13-4-5-15-14(10-13)12(11-16-15)6-9-17-7-2-3-8-17/h4-5,10-11,16H,2-3,6-9H2,1H3
InChIKeyKAASYKNZNPWPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-MeO-pyr-T Pharmacological Profile


5-MeO-pyr-T (5-Methoxy pyrrolidinyltryptamine; CAS 3949-14-2) is a synthetic tryptamine derivative characterized by a pyrrolidine ring at the amine nitrogen, distinguishing it from N,N-dialkyltryptamines like 5-MeO-DMT [1]. It functions as a high-affinity agonist at the serotonin 5-HT1A receptor (Ki = 0.577 nM) with significantly lower affinity at the 5-HT2A receptor (Ki = 373 nM), yielding a 5-HT2A/5-HT1A selectivity ratio of approximately 646 [2]. In addition to receptor agonism, 5-MeO-pyr-T inhibits serotonin uptake via SERT and functions as a partial serotonin releaser, placing it in a unique pharmacological category as a triple-acting serotonergic agent [1].

5-MeO-pyr-T Substitution Risks


Despite sharing the 5-methoxyindole core, the N-substituent dramatically alters pharmacological profile across the 5-MeO-tryptamine class. While 5-MeO-DMT (Ki = 2.57 nM at 5-HT1A; Ki = 105 nM at 5-HT2A) and 5-MeO-MET (Ki = 3.11 nM at 5-HT1A; Ki = 94.1 nM at 5-HT2A) exhibit potent dual receptor agonism, 5-MeO-pyr-T displays a sharply divergent profile: approximately 4.5-fold higher 5-HT1A affinity than 5-MeO-DMT but ~3.6-fold lower 5-HT2A affinity [1]. The constrained pyrrolidine ring in 5-MeO-pyr-T also profoundly alters SERT interactions: its SERT Ki of 3,006 nM and 5-HT uptake inhibition IC50 of 2,765 nM are 4.8-fold and 18-fold more potent, respectively, than 5-MeO-DMT [1]. Substituting 5-MeO-pyr-T with 5-MeO-DMT or 5-MeO-MET will therefore produce fundamentally different receptor occupancy profiles, divergent SERT modulation, and altered behavioral outcomes in vivo, particularly in assays where 5-HT1A-mediated hypothermia, SERT-mediated uptake blockade, or 5-HT2A-mediated head-twitch response are endpoints of interest [1].

5-MeO-pyr-T Comparator Evidence


5-HT1A Receptor Affinity Comparison

In a systematic radioligand binding study of ten 5-MeO-tryptamines, 5-MeO-pyr-T exhibited the highest 5-HT1A affinity among all compounds tested, with a Ki of 0.577 ± 0.195 nM [1]. This represents a 4.5-fold higher affinity compared to the prototypical psychedelic 5-MeO-DMT (Ki = 2.57 ± 0.09 nM), a 5.4-fold higher affinity than 5-MeO-MET (Ki = 3.11 ± 0.51 nM), and an 8.5-fold higher affinity than 5-MeO-DET (Ki = 4.93 ± 0.62 nM) [1]. Notably, 5-MeO-pyr-T displayed a 5-HT2A/5-HT1A selectivity ratio of approximately 646, whereas 5-MeO-DMT exhibited a ratio of approximately 41 and 5-MeO-MET a ratio of approximately 30 [1].

Serotonin Receptor Radioligand Binding GPCR Pharmacology Structure-Activity Relationship

5-HT Release Potency

In superfusion release assays using HEK293 cells stably expressing human SERT, 5-MeO-pyr-T was identified as the most potent partial 5-HT releaser among all tested 5-MeO-tryptamines [1]. At 10 µM, 5-MeO-pyr-T elicited a statistically significant increase in [³H]5-HT efflux compared to controls (p < 0.001), whereas 5-MeO-DMT, 5-MeO-MET, and 5-MeO-DET produced substantially lower release at the same concentration [2]. The concentration-response relationship for 5-MeO-pyr-T demonstrated increasing 5-HT release across a range of concentrations up to 10 µM [2]. Electrophysiological patch-clamp recordings further confirmed that 5-MeO-pyr-T induces SERT-mediated inwardly directed currents, consistent with its activity as a substrate-type releaser [2].

Serotonin Transporter SERT Neurotransmitter Release Superfusion Assay

SERT Uptake Inhibition Comparison

5-MeO-pyr-T inhibits serotonin uptake via SERT with an IC50 of 2,765 ± 1,431 nM [1]. This represents an 18-fold greater potency compared to 5-MeO-DMT (IC50 = 50,068 ± 31,457 nM) and a 22-fold greater potency compared to 5-MeO-DET (IC50 = 60,012 ± 28,013 nM) [1]. The enhanced uptake inhibition of 5-MeO-pyr-T correlates with its higher SERT binding affinity (Ki = 3,006 ± 354 nM) compared to 5-MeO-DMT (Ki = 14,510 ± 2,925 nM) and 5-MeO-DET (Ki = 10,410 ± 970 nM), suggesting that the pyrrolidine ring constraint facilitates stronger SERT interaction [1].

Serotonin Transporter SERT Inhibition Uptake Assay IC50

Head-Twitch Response (HTR)

In C57BL/6J mice, 5-MeO-pyr-T elicited a head-twitch response (HTR) with an ED50 of 7.29 mg/kg (pED50 = 0.863; 95% CI: 0.626–1.080) and a maximum response (Emax) of 10.0 ± 1.3 HTR events per 30 minutes [1]. In contrast, 5-MeO-DMT produced an ED50 of 4.84 mg/kg (pED50 = 0.685; 95% CI: 0.499–0.871) with an Emax of 38.1 ± 3.2 HTR events [1]. This represents a 1.5-fold higher ED50 (lower potency) and a 3.8-fold lower maximum efficacy for 5-MeO-pyr-T compared to 5-MeO-DMT in this assay [1]. The reduced HTR response of 5-MeO-pyr-T is consistent with its lower 5-HT2A affinity (Ki = 373 nM) and high 5-HT1A/5-HT2A selectivity ratio, as 5-HT1A activation has been shown to attenuate 5-HT2A-mediated HTR [1].

Behavioral Pharmacology Head-Twitch Response 5-HT2A Hallucinogenic Activity

5-MeO-pyr-T Research Applications


Selective 5-HT1A Activation

In experimental paradigms requiring potent 5-HT1A agonism with attenuated 5-HT2A-mediated effects, 5-MeO-pyr-T provides the highest 5-HT1A affinity (Ki = 0.577 nM) and the greatest 5-HT2A/5-HT1A selectivity ratio (∼646) among the 5-MeO-tryptamine series [1]. This profile is particularly valuable for in vitro signaling studies (cAMP, β-arrestin recruitment) and in vivo models of anxiety, depression, or hypothermia where 5-HT1A activation is the primary endpoint and 5-HT2A-mediated confounds must be minimized [1].

SERT Substrate Activity

5-MeO-pyr-T is uniquely positioned among 5-MeO-tryptamines as a triple-acting agent combining high 5-HT1A affinity, moderate SERT inhibition (IC50 = 2,765 nM), and partial 5-HT releasing activity [1]. It was identified as the most potent partial 5-HT releaser tested in superfusion assays [2]. Researchers studying the functional interplay between SERT-mediated serotonin elevation and concurrent 5-HT1A/5-HT2A receptor activation will find 5-MeO-pyr-T an optimal probe compound, particularly in electrophysiological slice preparations, synaptosomal release assays, and behavioral models where SERT substrate activity is hypothesized to contribute to the overall pharmacological effect [1].

Reduced Hallucinogenic Confounds

For in vivo behavioral assays where robust 5-HT2A-mediated HTR can confound interpretation of other behavioral endpoints (e.g., locomotion, anxiety-like behavior, thermoregulation), 5-MeO-pyr-T offers a substantially reduced HTR profile compared to 5-MeO-DMT, with a 3.8-fold lower maximal response and 1.5-fold lower potency [1]. This makes 5-MeO-pyr-T a superior alternative to 5-MeO-DMT for studies focusing on 5-HT1A-mediated behavioral effects, as the reduced 5-HT2A activation yields cleaner behavioral readouts with less interference from psychedelic-like responses [1].

SAR: N-Substituted Tryptamines

5-MeO-pyr-T serves as a critical comparator in SAR studies exploring the effects of amine substitution on the 5-MeO-tryptamine scaffold. Its constrained pyrrolidine ring produces a distinct pharmacological signature compared to flexible dialkylamino derivatives, including enhanced 5-HT1A selectivity, reduced 5-HT2A affinity, and potentiated SERT interaction [1]. The compound's high 5-HT1A affinity (Ki = 0.577 nM) and unique release profile provide a benchmark for evaluating the contributions of steric constraint and lipophilicity (logP = 2.73; molecular volume = 262.37 ų) to the pharmacodynamic and pharmacokinetic properties of serotonergic tryptamines [1].

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